molecular formula C14H13N4O2+ B289497 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium

1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium

Cat. No. B289497
M. Wt: 269.28 g/mol
InChI Key: KVDCZHKWZOMXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium, also known as NBD-PE, is a fluorescent probe used in scientific research to study membrane dynamics and lipid trafficking. This compound is a derivative of pyridinium and benzimidazole, which are both heterocyclic organic compounds. NBD-PE is a crucial tool used in the field of biochemistry and is widely used in biochemical research.

Mechanism of Action

1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium works by binding to the hydrophobic regions of lipids in the cell membrane. It is a non-polar compound and can easily penetrate the cell membrane. Once inside the cell, 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium fluoresces, allowing researchers to track the movement of lipids in real-time.
Biochemical and Physiological Effects
1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound and is widely used in cell biology and biochemistry research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium is its high sensitivity and specificity. It can be used to label and track specific lipids in cells and tissues. Additionally, 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium is a non-toxic compound, making it safe to use in cell culture and animal studies.
However, there are also some limitations to the use of 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium. One limitation is that it can only label and track lipids that are present in the cell membrane. It cannot be used to study lipids that are present in other cellular compartments. Additionally, 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium is a relatively expensive compound, which may limit its use in some research studies.

Future Directions

There are many potential future directions for the use of 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium in scientific research. One potential application is in the study of lipid metabolism and lipid signaling pathways. 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium could be used to label and track specific lipids involved in these pathways, allowing researchers to better understand the underlying mechanisms.
Another potential application is in the study of lipid-based drug delivery systems. 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium could be used to label and track lipids in these systems, allowing researchers to optimize drug delivery and improve therapeutic outcomes.
Overall, 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium is a powerful tool in the field of biochemistry and cell biology. Its high sensitivity and specificity make it an essential component of many research studies. As new research questions arise, it is likely that 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium will continue to play an important role in scientific research.

Synthesis Methods

The synthesis of 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium involves the reaction of 2-(4-nitro-1H-benzimidazol-2-yl)ethanol with pyridine in the presence of a strong acid catalyst. This reaction results in the formation of 1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium chloride, which is then purified using chromatography.

Scientific Research Applications

1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium is primarily used as a fluorescent probe to study the dynamics of cell membranes and lipid trafficking. It is used to label and track the movement of lipids in cells and tissues. This compound has been used in a wide range of research studies, including the study of membrane fusion, endocytosis, and exocytosis.

properties

Molecular Formula

C14H13N4O2+

Molecular Weight

269.28 g/mol

IUPAC Name

4-nitro-2-(2-pyridin-1-ium-1-ylethyl)-1H-benzimidazole

InChI

InChI=1S/C14H13N4O2/c19-18(20)12-6-4-5-11-14(12)16-13(15-11)7-10-17-8-2-1-3-9-17/h1-6,8-9H,7,10H2,(H,15,16)/q+1

InChI Key

KVDCZHKWZOMXQW-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=[N+](C=C1)CCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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